Cas no 2680726-30-9 (methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate)

Methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate is a versatile heterocyclic compound featuring both a formyl and a benzyloxycarbonyl-protected amino group on a thiophene scaffold. Its bifunctional reactivity makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceutical building blocks. The formyl group enables further derivatization via condensation or nucleophilic addition, while the carbamate-protected amine ensures selective deprotection under mild conditions. The ester moiety offers additional flexibility for hydrolysis or transesterification. This compound is particularly useful in medicinal chemistry for the development of thiophene-based analogs, where its stability and well-defined reactivity profile facilitate controlled modifications. Suitable for controlled atmosphere handling due to its sensitivity.
methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate structure
2680726-30-9 structure
Product name:methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate
CAS No:2680726-30-9
MF:C15H13NO5S
Molecular Weight:319.332422971725
CID:5633376
PubChem ID:165939610

methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
    • EN300-28293729
    • 2680726-30-9
    • methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate
    • インチ: 1S/C15H13NO5S/c1-20-14(18)13-12(7-11(8-17)22-13)16-15(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)
    • InChIKey: SKVRUBZDSHLNPK-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1C(=O)OC)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 319.05144369g/mol
  • 同位素质量: 319.05144369g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 411
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 110Ų

methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28293729-1.0g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9 95.0%
1.0g
$1272.0 2025-03-19
Enamine
EN300-28293729-0.25g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9 95.0%
0.25g
$1170.0 2025-03-19
Enamine
EN300-28293729-0.5g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9 95.0%
0.5g
$1221.0 2025-03-19
Enamine
EN300-28293729-5g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9
5g
$3687.0 2023-09-08
Enamine
EN300-28293729-10g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9
10g
$5467.0 2023-09-08
Enamine
EN300-28293729-2.5g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9 95.0%
2.5g
$2492.0 2025-03-19
Enamine
EN300-28293729-0.1g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9 95.0%
0.1g
$1119.0 2025-03-19
Enamine
EN300-28293729-1g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9
1g
$1272.0 2023-09-08
Enamine
EN300-28293729-0.05g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9 95.0%
0.05g
$1068.0 2025-03-19
Enamine
EN300-28293729-5.0g
methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate
2680726-30-9 95.0%
5.0g
$3687.0 2025-03-19

methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate 関連文献

methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylateに関する追加情報

Methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate (CAS No. 2680726-30-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate, identified by its CAS number 2680726-30-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases such as cancer and neurological disorders. Its unique structural features, including a thiophene core and multiple functional groups, make it a versatile building block for drug development.

The molecular structure of methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate comprises a thiophene ring substituted with a formyl group at the 5-position and an amino group protected by a benzyloxy carbonyl moiety at the 3-position. This arrangement provides multiple sites for further chemical modification, enabling the synthesis of a wide array of derivatives with tailored pharmacological properties. The presence of both electrophilic and nucleophilic centers in its structure allows for diverse reaction pathways, making it an invaluable asset in medicinal chemistry.

In recent years, there has been a surge in research focused on thiophene derivatives due to their remarkable biological activity. Thiophenes, known for their aromatic stability and ability to interact with biological targets, have been extensively explored as scaffolds for drug discovery. Among these derivatives, compounds featuring formyl and amino groups have shown particular promise in inhibiting enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that thiophene-based molecules can modulate kinases and other enzymes implicated in cancer progression, making them attractive candidates for therapeutic intervention.

The benzyloxy carbonyl protection of the amino group in methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate is particularly noteworthy. This protecting group not only prevents unwanted side reactions during synthetic procedures but also allows for selective deprotection under mild conditions when the compound is incorporated into a larger molecule. This feature is crucial in multi-step syntheses where maintaining functional group integrity is essential for achieving high yields and purity.

Recent advancements in synthetic methodologies have further enhanced the utility of methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate. For example, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at specific positions on the thiophene ring. These reactions, often employing palladium or copper catalysts, offer high selectivity and efficiency, allowing chemists to construct complex structures with precision. Such techniques have been instrumental in generating novel analogs with improved pharmacokinetic profiles and reduced toxicity.

The formyl group present in the compound serves as a versatile handle for further functionalization. It can undergo condensation reactions with amines to form amides, or participate in nucleophilic addition reactions to introduce additional functional groups. These transformations are particularly useful in constructing peptidomimetics and other bioactive molecules that mimic natural peptides but exhibit enhanced stability and bioavailability. The ability to derivatize the formyl group makes methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate an indispensable tool in the pharmacologist's arsenal.

In clinical research, derivatives of thiophene-based compounds are being evaluated for their potential therapeutic effects across various disease areas. For example, studies have shown that certain thiophene derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. Additionally, their ability to cross the blood-brain barrier has made them promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The structural diversity of these compounds allows researchers to fine-tune their properties to target specific disease mechanisms effectively.

The synthesis of complex pharmaceuticals often requires multiple steps involving different reagents and reaction conditions. The use of intermediates like methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate streamlines this process by providing a pre-functionalized building block that minimizes synthetic challenges. This approach not only saves time but also reduces the likelihood of errors, ensuring that final drug candidates meet stringent quality standards. As a result, such intermediates are highly valued by pharmaceutical companies seeking to accelerate their drug development pipelines.

The growing interest in green chemistry has also influenced the synthesis of methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate. Researchers are increasingly adopting solvent-free conditions and catalytic methods to minimize waste and energy consumption. These sustainable practices align with global efforts to promote environmentally responsible chemical synthesis while maintaining high yields and product purity. By integrating green chemistry principles into drug development, the pharmaceutical industry can reduce its ecological footprint without compromising on innovation.

Looking ahead, the future prospects for methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate appear promising as new synthetic techniques and computational methods continue to emerge. Advances in computational chemistry allow researchers to predict the behavior of molecules before they are synthesized, enabling more efficient experimental design. Additionally, machine learning algorithms are being employed to identify novel derivatives with enhanced biological activity through virtual screening processes.

In conclusion, methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate (CAS No. 2680726-30-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various diseases. With ongoing advancements in synthetic chemistry and green practices, this compound is poised to play an even greater role in the discovery and development of next-generation therapeutics.

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